Naphazoline Nitrate

Description

Properties

IUPAC Name |

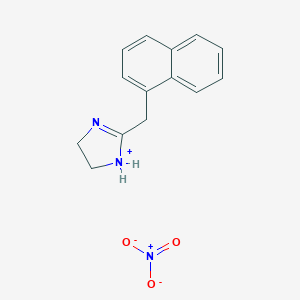

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.HNO3/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4/h1-7H,8-10H2,(H,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHXYMFVNNUHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863496 | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5144-52-5, 10061-11-7 | |

| Record name | Naphazoline nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-(1-naphthalenylmethyl)-, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005144525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthylmethyl-2-imidazoline nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-(1-naphthylmethyl)-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphazoline nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC99GR1T5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naphazoline Nitrate's Interaction with Alpha-Adrenergic Receptors: A Technical Guide

Issued: November 7, 2025

Introduction

Naphazoline nitrate is a sympathomimetic agent widely utilized as a topical vasoconstrictor in ophthalmic and nasal preparations to relieve congestion and redness.[1] Its therapeutic effects are primarily mediated through its action as a direct agonist on alpha-adrenergic receptors located on the smooth muscle of arterioles.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize the interaction of naphazoline with α1- and α2-adrenergic receptor subtypes.

Core Mechanism of Action at Alpha-Adrenergic Receptors

Naphazoline is an agonist that binds to and activates both major classes of alpha-adrenergic receptors: α1 and α2.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. The activation of α1 receptors on vascular smooth muscle leads to vasoconstriction, reducing blood flow and alleviating congestion.[3] The stimulation of α2 receptors contributes to this effect and also mediates other physiological responses, such as the reduction of aqueous humor in the eye.[4] While primarily known for its peripheral α1 agonist effects in topical applications, systemic absorption can lead to the stimulation of central α2 receptors.[3]

Alpha-1 Adrenergic Receptor Signaling

The α1-adrenergic receptors (subtypes α1A, α1B, and α1D) are coupled to the Gq/11 family of G-proteins.[5] The binding of naphazoline to an α1 receptor induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ levels, along with DAG's activation of Protein Kinase C (PKC), culminate in the contraction of smooth muscle cells.

Alpha-2 Adrenergic Receptor Signaling

The α2-adrenergic receptors (subtypes α2A, α2B, and α2C) are coupled to the Gi/o family of inhibitory G-proteins.[6] When naphazoline binds to an α2 receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to various cellular responses, including the inhibition of further norepinephrine release from presynaptic terminals and a decrease in aqueous humor production in the eye.[2][6] Studies have shown that for ligands with low intrinsic efficacy, such as naphazoline, the functional response at α2A receptors is monophasic, involving only the Gi pathway.[3]

Quantitative Receptor Pharmacology

The affinity and functional potency of naphazoline have been systematically characterized at recombinant human α-adrenergic receptor subtypes. The data, summarized below, were determined using whole-cell radioligand binding and functional assays in Chinese Hamster Ovary (CHO) cells stably expressing the individual receptor subtypes.[3][5]

| Receptor Subtype | Binding Affinity (pKD) | Functional Potency (pEC50) | Functional Assay | Reference |

| α1A | 6.81 ± 0.08 | 6.96 ± 0.05 | Calcium Mobilization | [5] |

| α1B | 6.26 ± 0.07 | 6.30 ± 0.04 | Calcium Mobilization | [5] |

| α1D | 6.20 ± 0.06 | 5.81 ± 0.07 | Calcium Mobilization | [5] |

| α2A | 7.04 ± 0.04 | 7.02 ± 0.06 | CRE-SPAP (Gi) | [3] |

| α2B | 6.00 ± 0.04 | < 5 | CRE-SPAP (Gi) | [3] |

| α2C | 6.64 ± 0.05 | 6.25 ± 0.12 | CRE-SPAP (Gi) | [3] |

| Data presented as mean ± S.E.M. pKD is the negative logarithm of the equilibrium dissociation constant (KD) for binding. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50) for functional response. CRE-SPAP (Gi) refers to the inhibition of forskolin-stimulated secreted placental alkaline phosphatase production. |

Experimental Methodologies

The quantitative data presented were generated using standardized and robust experimental protocols designed for GPCR characterization.

Protocol 1: Competition Radioligand Binding Assay (for Affinity - KD)

This assay determines the binding affinity of an unlabeled compound (naphazoline) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Cell Culture: CHO-K1 cells stably transfected with a single human α1 or α2 adrenergic receptor subtype are cultured to confluence in 96-well plates.

-

Assay Preparation: On the day of the experiment, culture medium is removed. Cells are incubated in a serum-free medium at 37°C.

-

Competition Reaction: Cells are incubated for 2 hours at 37°C with a fixed concentration of a specific radioligand ([³H]-prazosin for α1 subtypes; [³H]-rauwolscine for α2 subtypes) and varying concentrations of the unlabeled competing ligand (naphazoline).[5][6]

-

Separation: The incubation is terminated by washing the plates to remove unbound radioligand.

-

Quantification: Scintillation fluid is added to the wells, and the plates are sealed and left in the dark for at least 6 hours. The amount of radioligand bound to the receptors is then quantified by scintillation counting using a TopCount or similar instrument.

-

Data Analysis: The concentration of naphazoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a dissociation constant (Ki, often expressed as KD) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]

References

- 1. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Naphazoline Nitrate: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of naphazoline nitrate, a widely used alpha-adrenergic receptor agonist. The information presented herein is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of key processes and pathways.

Core Physicochemical Data

This compound (C₁₄H₁₄N₂·HNO₃) is a synthetic sympathomimetic amine.[1] It presents as a white or nearly white, odorless, crystalline powder with a bitter taste.[2][3] The following tables summarize its key quantitative physicochemical properties for ease of reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂·HNO₃ | [3][4][5] |

| Molecular Weight | 273.29 g/mol | [4][5][6] |

| Appearance | White to off-white crystalline powder | [2][3][7] |

| Melting Point | 167–170°C | [2][4][6] |

| LogP (Octanol/Water) | 2.32 | [4][8] |

| pH (1 mg/mL aq. soln.) | 5.0 - 7.0 | [2][3] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Sparingly soluble / Slightly soluble | [2][3][4][7] |

| Ethanol (95-96%) | Soluble | [2][3][7] |

| Acetic Acid (100) | Freely soluble | [2] |

| Acetic Anhydride | Slightly soluble | [2] |

| Diethyl Ether | Practically insoluble | [2][3] |

Table 3: Spectroscopic Properties of this compound

| Technique | Solvent/Method | Absorption Maxima (λmax) / Key Features | Source(s) |

| UV-Vis Spectroscopy | Water, 95% Ethanol, 0.1 M HCl | 270 nm, 280 nm | [9] |

| UV-Vis Spectroscopy | 0.1 M NaOH | 271 nm, 280 nm | [9] |

| FTIR Spectroscopy | KBr Wafer | Characteristic peaks corresponding to functional groups | [5] |

Mechanism of Action and Signaling Pathway

This compound is a direct-acting sympathomimetic amine that functions as an agonist at both alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors located on vascular smooth muscle cells.[1][4] Its primary effect is potent vasoconstriction.[1][10] The binding to α₁-adrenoceptors initiates a signaling cascade through the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium levels and subsequent smooth muscle contraction.[10] This action reduces blood flow and edema, which is the basis for its use as a nasal and ocular decongestant.[4][10]

Caption: Alpha-adrenergic signaling pathway of this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

This method is used to determine the temperature range over which the crystalline solid transitions to a liquid, which is a key indicator of purity.[11]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[12]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating rate (e.g., 10°C/min) to determine an approximate melting range.[13]

-

For a precise measurement, use a new sample and set the apparatus to heat rapidly to a temperature about 5-10°C below the expected melting point.[12][13]

-

Reduce the heating rate to 1°C/min as the melting point is approached.[12][13]

-

-

Data Recording: Record two temperatures:

Caption: Experimental workflow for melting point determination.

The pKa value is crucial for understanding the ionization state of a drug at different pH levels, which affects its solubility, absorption, and distribution.[15] Potentiometric titration is a highly accurate method for its determination.[16]

-

Apparatus Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation:

-

Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to achieve a concentration of at least 10⁻⁴ M.[16]

-

Maintain a constant ionic strength in the solution using a salt solution like 0.15 M potassium chloride.[16]

-

Purge the solution with nitrogen gas to remove dissolved CO₂ and create an inert environment.[16]

-

-

Titration:

-

Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[16]

-

As naphazoline is a weak base, titrate the solution with a standardized acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, recording the pH value after each addition once the reading stabilizes.[16]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The inflection point of the sigmoid curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the compound.[17]

-

Perform the titration at least in triplicate to ensure reproducibility.[16]

-

Caption: Experimental workflow for pKa determination via titration.

UV-Vis spectrophotometry is used for both qualitative and quantitative analysis, based on the principle that drug molecules absorb light at specific wavelengths.[18][19]

-

Instrument Setup: Allow the spectrophotometer to warm up and perform a wavelength accuracy check.[20]

-

Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same region as the analyte (e.g., 95% ethanol, water, 0.1 M HCl).[9][18]

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration.

-

Create a series of dilutions from the stock solution to generate a calibration curve for quantitative analysis.[20]

-

-

Measurement:

-

Use matched quartz cuvettes for all measurements. Fill one cuvette with the solvent to serve as a blank.[20]

-

Scan the sample solution across the UV range (typically 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).[20] For this compound, these are around 270 nm and 280 nm.[9]

-

For quantitative analysis, measure the absorbance of each standard dilution at the λmax.

-

-

Data Analysis:

-

The absorption spectrum provides a qualitative fingerprint.

-

For quantification, plot absorbance versus concentration to create a calibration curve. The concentration of an unknown sample can be determined from this curve based on its absorbance, following the Beer-Lambert law.[18]

-

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule, providing a unique "molecular fingerprint" for identification and quality control.[21][22]

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Press the mixture in a die under high pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Measurement:

-

Place the prepared sample (pellet or on the ATR crystal) in the FTIR spectrometer's sample compartment.

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum, typically in the mid-IR range (4000-400 cm⁻¹).[21]

-

-

Data Analysis:

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific chemical bonds in this compound.

-

Compare the obtained spectrum with a reference spectrum of a known standard for identity confirmation.[23] The spectrum can also be used to identify impurities or polymorphic forms.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. This compound USP BP CAS 5144-52-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. This compound | 5144-52-5 | Benchchem [benchchem.com]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. This compound | 5144-52-5 [chemicalbook.com]

- 8. This compound | CAS#:5144-52-5 | Chemsrc [chemsrc.com]

- 9. Quantification of this compound by UV-spectrophoto-metry | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. nano-lab.com.tr [nano-lab.com.tr]

- 12. thinksrs.com [thinksrs.com]

- 13. mt.com [mt.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. medwinpublishers.com [medwinpublishers.com]

- 16. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 18. ijpra.com [ijpra.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 22. ijnrd.org [ijnrd.org]

- 23. agilent.com [agilent.com]

- 24. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide on the In Vitro Activity of Naphazoline Nitrate on Vascular Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vitro activity of naphazoline nitrate on vascular smooth muscle cells (VSMCs). This compound is a sympathomimetic amine widely utilized for its vasoconstrictive properties. Understanding its mechanism of action at the cellular level is crucial for drug development and research applications. This document details the molecular signaling pathways, presents standardized experimental protocols for in vitro analysis, and summarizes the available quantitative data on its activity.

Core Mechanism of Action

This compound is a potent agonist of α-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] Its primary action is to induce vasoconstriction, thereby reducing blood flow in targeted tissues.[1] The contractile response of VSMCs to naphazoline is initiated through a process known as pharmacomechanical coupling, which does not require a change in the cell membrane's electrical potential.[3]

The key steps in naphazoline-induced VSMC contraction are:

-

Receptor Binding: Naphazoline binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

-

Signal Transduction: This activation stimulates the Gq/11 protein, which in turn activates the enzyme phospholipase C (PLC).[4]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store.[4] This binding triggers the release of Ca2+ from the SR into the cytoplasm.[5][6]

-

Contraction Cascade: The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) is the primary trigger for contraction.[7] Ca2+ binds to the protein calmodulin (CaM), and the Ca2+-CaM complex activates myosin light chain kinase (MLCK).[3]

-

Cross-Bridge Cycling: MLCK then phosphorylates the regulatory light chains of myosin, which enables the myosin heads to bind to actin filaments and initiate cross-bridge cycling, leading to cell contraction.[3][5]

Signaling Pathways and Visualizations

The signaling cascade initiated by this compound in VSMCs is a well-characterized pathway for GPCR-mediated smooth muscle contraction.

Naphazoline-Induced VSMC Contraction Pathway

The following diagram illustrates the sequence of molecular events from receptor binding to muscle cell contraction.

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Protocols for In Vitro Analysis

Standardized protocols are essential for obtaining reproducible data on the effects of this compound on VSMCs.

Protocol 1: Isolation and Culture of Vascular Smooth Muscle Cells

This protocol describes a common method for establishing primary VSMC cultures from arterial tissue.[8][9]

Materials:

-

Arterial tissue (e.g., human umbilical artery, rat aorta) collected in sterile collection solution (e.g., PBS with antibiotics).[9]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]

-

Enzyme Solution: 1.0 mg/mL collagenase type I and 10 U/mL elastase in serum-free medium.[10]

-

Sterile dissection tools, petri dishes, conical tubes, and cell culture flasks.

-

Incubator set to 37°C and 5% CO2.

Procedure:

-

Tissue Preparation: Transfer the arterial segment to a sterile petri dish. Mechanically remove the adventitia (outer layer) and endothelium (inner layer) to isolate the tunica media, which is rich in VSMCs.[9]

-

Enzymatic Digestion: Mince the isolated medial layer into small pieces (1-3 mm) and place them in a conical tube with the enzyme solution.[9] Incubate at 37°C for 60-90 minutes with gentle agitation to dissociate the cells.

-

Cell Seeding: Neutralize the enzyme activity by adding an equal volume of culture medium with FBS. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh culture medium.

-

Primary Culture: Seed the cells into culture flasks. A confluent primary culture is typically obtained within 10-14 days.[9]

-

Subculturing: Once confluent, cells can be detached using trypsin-EDTA and subcultured for 8-10 passages.[9]

-

Phenotype Induction: To promote a contractile phenotype for experiments, VSMCs are often serum-starved (cultured in serum-free medium) for 24-48 hours prior to the assay.[8]

Protocol 2: In Vitro Vascular Contraction Assay (Wire Myography)

This protocol measures the isometric contraction of isolated arterial rings in response to this compound.[11]

Materials:

-

Isolated arterial rings (2-3 mm in length).

-

Wire Myograph System (e.g., Mulvany-Halpern type) with a tissue chamber.[11]

-

Physiological Salt Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, glucose 11.1, EDTA 0.026.[11]

-

This compound stock solution and a high-potassium (high-K+) PSS for viability testing.

-

Gas mixture: 95% O2 / 5% CO2.

Procedure:

-

Mounting: Mount the arterial ring on two stainless steel wires in the myograph chamber filled with PSS, maintained at 37°C and continuously bubbled with the gas mixture.[11]

-

Equilibration: Allow the preparation to equilibrate for 60-90 minutes under a set resting tension (e.g., 6 mN).[11] Replace the PSS every 15-20 minutes.

-

Viability Check: Test the viability of the tissue by inducing a contraction with high-K+ PSS. A robust contraction confirms tissue viability. Wash the tissue with PSS until it returns to baseline tension.

-

Concentration-Response Curve: Once the baseline is stable, add this compound to the chamber in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM). Record the isometric tension after each addition until a stable plateau is reached.

-

Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by high-K+ PSS. Plot the concentration-response curve to determine parameters such as EC50 (the concentration that produces 50% of the maximum response) and Emax (the maximum response).

General Experimental Workflow Visualization

The following diagram outlines the typical workflow for studying the in vitro effects of a compound on VSMCs.

Caption: Standard workflow for in vitro analysis of VSMC activity.

Quantitative Data on this compound Activity

Quantitative data on the potency and efficacy of this compound in inducing VSMC contraction are critical for pharmacological characterization. However, specific EC50 or pD2 values from in vitro studies on isolated vascular smooth muscle are not extensively reported in the readily available literature. The following tables summarize the available related data.

Table 1: Agonist Activity of Naphazoline

| Parameter | Value | Receptor/System | Organism | Comments | Citation |

| EC50 | 63 nM | Alpha-1A Adrenergic Receptor | Human | Data from a binding assay; specific functional response (e.g., contraction) not detailed. |

Table 2: Antagonist Affinities in the Presence of Naphazoline

Pharmacological studies have characterized the α-adrenergic receptors in vascular tissue by determining the affinity (pA2 values) of selective antagonists in blocking the contractile response to agonists like naphazoline. The pA2 value represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve.

| Antagonist | Agonist | Tissue | Organism | pA2 Value | Citation |

| Prazosin | Naphazoline | Mesenteric Artery | Rat | Not significantly different from phenylephrine | |

| Yohimbine | Naphazoline | Mesenteric Artery | Rat | Not significantly different from phenylephrine | |

| Prazosin | Naphazoline | Mesenteric Artery | Canine | Similar to phenylephrine | |

| Yohimbine | Naphazoline | Mesenteric Artery | Canine | Similar to phenylephrine |

Note: The study indicated that the slopes of the Schild plots for prazosin and yohimbine against l-phenylephrine in the canine mesenteric artery were less than unity, which may suggest complex receptor interactions.

Conclusion and Future Directions

This compound is a well-established α-adrenergic agonist that induces contraction of vascular smooth muscle cells through the canonical IP3-mediated calcium release pathway. The experimental protocols detailed in this guide provide a robust framework for the in vitro investigation of its pharmacological properties.

Despite its long-standing clinical use, there is a noticeable gap in the public domain literature regarding comprehensive quantitative data (e.g., EC50, Emax) for naphazoline-induced contraction across various vascular beds and species in vitro. Future research should aim to generate these valuable pharmacological parameters. Such studies would enhance our understanding of its vascular selectivity and provide a stronger basis for the development of new therapeutic agents targeting the α-adrenergic system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Effects of ranolazine on vasomotor responses of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological implications of the flow-dependence of vascular smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. selleckchem.com [selleckchem.com]

Naphazoline Nitrate's Effect on Intracellular Calcium Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline nitrate, a sympathomimetic amine, is widely recognized for its vasoconstrictive properties, primarily mediated through its interaction with adrenergic receptors. A critical aspect of its mechanism of action involves the modulation of intracellular calcium ([Ca²⁺]i) levels, a ubiquitous second messenger crucial for a myriad of cellular processes. This technical guide provides a comprehensive overview of the current understanding of how this compound influences intracellular calcium homeostasis. It details the underlying signaling pathways, presents a framework for the quantitative analysis of these effects, and offers a detailed experimental protocol for researchers investigating this phenomenon.

Introduction

Naphazoline is an imidazole derivative that functions as a potent agonist at both α1 and α2-adrenergic receptors.[1][2] Its vasoconstrictive effects are harnessed in over-the-counter ophthalmic and nasal decongestant preparations to reduce redness, swelling, and congestion.[2] The physiological response to naphazoline is intrinsically linked to its ability to alter intracellular calcium concentrations, which directly triggers the contractile machinery in smooth muscle cells.[1] Understanding the precise mechanisms and quantitative effects of naphazoline on [Ca²⁺]i is paramount for elucidating its full pharmacological profile, optimizing therapeutic applications, and identifying potential off-target effects.

Signaling Pathways of Naphazoline-Mediated Calcium Modulation

Naphazoline's effect on intracellular calcium is a dual-pronged mechanism stemming from its interaction with two distinct subtypes of adrenergic receptors: α1 and α2.

α1-Adrenergic Receptor-Mediated Calcium Mobilization

Activation of α1-adrenergic receptors by naphazoline initiates a well-characterized signaling cascade involving the Gq protein pathway.[1]

-

Receptor Activation: Naphazoline binds to and activates α1-adrenergic receptors on the plasma membrane.

-

Gq Protein Activation: This activation leads to the coupling and activation of the heterotrimeric G protein, Gq.

-

Phospholipase C (PLC) Activation: The activated α subunit of Gq stimulates the enzyme phospholipase C (PLC).

-

IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca²⁺ channels. This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in [Ca²⁺]i.[1]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated [Ca²⁺]i, activates protein kinase C (PKC), which can phosphorylate various downstream targets, further modulating cellular responses.

α2-Adrenergic Receptor-Mediated Calcium Modulation

Naphazoline's agonism at α2-adrenergic receptors primarily involves the Gi protein pathway, which can indirectly influence intracellular calcium levels.

-

Receptor Activation: Naphazoline binds to and activates α2-adrenergic receptors.

-

Gi Protein Activation: This leads to the activation of the inhibitory G protein, Gi.

-

Adenylyl Cyclase Inhibition: The activated α subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cyclic AMP (cAMP) from ATP.

-

Modulation of Calcium Channels: The reduction in cAMP levels and the dissociation of the βγ subunits of the Gi protein can modulate the activity of various ion channels, including voltage-gated calcium channels (VGCCs). The specific effect (inhibition or potentiation) can be cell-type dependent. In some vascular smooth muscle cells, inhibition of adenylyl cyclase can lead to a reduction in protein kinase A (PKA) activity, which may decrease the phosphorylation and opening probability of certain calcium channels, thereby reducing calcium influx.

Quantitative Data on Intracellular Calcium Changes

While the qualitative mechanisms of naphazoline-induced calcium signaling are well-established, specific quantitative data on the magnitude and kinetics of these changes are not extensively reported in publicly available literature. To facilitate comparative analysis, this section provides a template for how such data would be presented. The values provided are hypothetical and intended for illustrative purposes.

Table 1: Hypothetical Quantitative Effects of this compound on Intracellular Calcium Levels

| Cell Type | Naphazoline Conc. (μM) | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Fold Change in [Ca²⁺]i | Time to Peak (seconds) |

| Vascular Smooth Muscle Cells | 1 | 100 | 500 | 5.0 | 15 |

| Vascular Smooth Muscle Cells | 10 | 100 | 900 | 9.0 | 10 |

| Endothelial Cells | 1 | 80 | 120 | 1.5 | 20 |

| Endothelial Cells | 10 | 80 | 200 | 2.5 | 15 |

Table 2: Hypothetical Fura-2 Fluorescence Ratio Changes Induced by this compound

| Cell Type | Naphazoline Conc. (μM) | Basal 340/380 Ratio | Peak 340/380 Ratio | Change in Ratio (ΔR) |

| A7r5 Smooth Muscle Cells | 1 | 0.8 | 2.0 | 1.2 |

| A7r5 Smooth Muscle Cells | 10 | 0.8 | 3.5 | 2.7 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 1 | 0.9 | 1.2 | 0.3 |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10 | 0.9 | 1.8 | 0.9 |

Experimental Protocols for Measuring Naphazoline-Induced Calcium Changes

This section provides a detailed, representative protocol for measuring intracellular calcium changes in response to this compound using the ratiometric fluorescent indicator Fura-2 AM. This protocol can be adapted for other fluorescent calcium indicators like Fluo-4 AM with appropriate modifications to excitation and emission wavelengths.

Measurement of Intracellular Calcium using Fura-2 AM

Objective: To quantify changes in intracellular calcium concentration in cultured vascular smooth muscle cells upon stimulation with this compound.

Materials:

-

Vascular smooth muscle cells (e.g., A7r5 cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

HEPES buffer

-

This compound stock solution

-

Ionomycin

-

EGTA

-

Fluorescence imaging system with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Experimental Workflow:

Procedure:

-

Cell Culture:

-

Culture vascular smooth muscle cells on glass coverslips suitable for fluorescence microscopy until they reach 70-80% confluency.

-

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For the loading buffer, mix the Fura-2 AM stock solution and the Pluronic F-127 stock solution (1:1 v/v) and then dilute in serum-free culture medium or HBSS to a final Fura-2 AM concentration of 2-5 µM.

-

-

Cell Loading:

-

Wash the cells twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

-

-

De-esterification:

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Fluorescence Imaging:

-

Mount the coverslip onto the stage of the fluorescence imaging system.

-

Perfuse the cells with HBSS containing Ca²⁺ and Mg²⁺.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

After establishing a stable baseline, perfuse the cells with a solution containing the desired concentration of this compound.

-

Continue to record the 340/380 nm fluorescence ratio in real-time to monitor the change in intracellular calcium.

-

-

Calibration:

-

At the end of each experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

-

To obtain Rmax, perfuse the cells with a solution containing a calcium ionophore (e.g., 5-10 µM ionomycin) in the presence of high extracellular calcium.

-

To obtain Rmin, subsequently perfuse the cells with a calcium-free solution containing a calcium chelator (e.g., 5-10 mM EGTA).

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380) Where:

-

Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

-

R is the experimental 340/380 ratio.

-

Rmin and Rmax are the minimum and maximum ratios determined during calibration.

-

Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

-

-

Conclusion

This compound exerts a significant influence on intracellular calcium levels primarily through its agonistic activity at α1 and α2-adrenergic receptors. The activation of the α1-Gq-PLC-IP3 pathway leads to a robust increase in intracellular calcium via release from internal stores, while the α2-Gi pathway can modulate calcium influx through its effects on adenylyl cyclase and ion channels. Although specific quantitative data for naphazoline's direct impact on [Ca²⁺]i remains to be extensively documented, the experimental framework provided in this guide offers a robust methodology for researchers to investigate these effects in detail. A thorough understanding of the quantitative and kinetic aspects of naphazoline-induced calcium signaling is essential for a complete pharmacological characterization of this widely used compound and for the development of future therapeutics targeting adrenergic pathways.

References

Naphazoline nitrate potential as a pharmacological tool for vasoconstriction studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline nitrate, a potent sympathomimetic amine, has long been utilized for its vasoconstrictive properties in clinical settings, primarily as a nasal decongestant and an ophthalmic agent to reduce redness.[1][2][3] Beyond its therapeutic applications, this compound presents a valuable pharmacological tool for in vitro and in vivo studies of vasoconstriction. Its mechanism of action, centered on the activation of α-adrenergic receptors, provides a clear pathway for investigating vascular smooth muscle physiology and pathophysiology. This technical guide delves into the core aspects of utilizing this compound for vasoconstriction research, providing a comprehensive overview of its pharmacological profile, detailed experimental protocols, and a summary of its signaling pathways.

Pharmacological Profile of Naphazoline

Naphazoline is an imidazoline derivative that functions as a direct-acting sympathomimetic amine with potent vasoconstrictive activity.[4] Its primary mechanism of action is the stimulation of α-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[1][5]

Receptor Binding and Agonist Activity

Naphazoline is characterized as a mixed α1 and α2-adrenergic receptor agonist.[3][4] This dual agonism allows for the investigation of both major α-adrenergic signaling pathways involved in vascular tone regulation.

-

α1-Adrenergic Receptors: Activation of these Gq-protein coupled receptors on vascular smooth muscle initiates a signaling cascade that is a primary driver of vasoconstriction.

-

α2-Adrenergic Receptors: Naphazoline also demonstrates agonist activity at α2-adrenergic receptors.[4] The pre-synaptic α2-receptors are involved in a negative feedback loop, inhibiting further norepinephrine release. Post-synaptic α2-receptors on vascular smooth muscle cells, when stimulated, also contribute to vasoconstriction, typically through a Gi-protein coupled pathway that inhibits adenylyl cyclase.[6]

Data Presentation: Quantitative Analysis of Naphazoline-Induced Vasoconstriction

Table 1: Receptor Binding Affinity of Naphazoline

| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |

| α2A-Adrenergic Receptor | Naphazoline | 21 | Human | [DrugBank Online] |

Table 2: Potency and Efficacy of Naphazoline-Induced Vasoconstriction (Template)

| Vascular Tissue | Species | EC50 (M) | Emax (% of KCl max) | Reference |

| Thoracic Aorta | Rat | Data not available | Data not available | |

| Mesenteric Artery | Rat | Data not available | Data not available | |

| Femoral Artery | Rat | Data not available | Data not available |

Researchers are encouraged to populate this table with their own experimental data.

Signaling Pathways of Naphazoline-Induced Vasoconstriction

The vasoconstrictive effects of naphazoline are mediated by distinct signaling pathways coupled to α1 and α2-adrenergic receptors.

α1-Adrenergic Receptor Signaling Pathway

The α1-adrenergic receptor is a Gq-protein coupled receptor. Upon binding of naphazoline, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. Simultaneously, DAG activates protein kinase C (PKC), which can further enhance the contractile response through various mechanisms, including the phosphorylation of ion channels and contractile proteins. There is also evidence suggesting the involvement of the RhoA/Rho kinase pathway in α1-adrenergic receptor-mediated vasoconstriction, which contributes to calcium sensitization of the contractile machinery.[7]

Caption: α1-Adrenergic receptor signaling pathway.

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is coupled to an inhibitory G-protein (Gi). When activated by naphazoline, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced activity of protein kinase A (PKA). Since PKA normally phosphorylates and inhibits MLCK, a decrease in PKA activity leads to a relative increase in MLCK activity, thereby promoting vasoconstriction.

Caption: α2-Adrenergic receptor signaling pathway.

Experimental Protocols

In Vitro Vasoconstriction Studies using Isolated Aortic Rings

This protocol describes a standard method for assessing the vasoconstrictor effects of this compound on isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound stock solution

-

Phenylephrine (for viability testing)

-

Acetylcholine (for endothelium integrity testing)

-

Isolated tissue bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Immediately excise the thoracic aorta and place it in ice-cold Krebs-Ringer solution.

-

Carefully clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of 3-4 mm in length.

-

For endothelium-denuded rings, gently rub the intimal surface with a fine wire.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in the tissue baths containing Krebs-Ringer solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable contraction is reached, add acetylcholine (e.g., 10 µM) to endothelium-intact rings. A relaxation of >80% indicates a functional endothelium. Endothelium-denuded rings should show minimal or no relaxation.

-

Wash the rings and allow them to return to baseline.

-

-

Concentration-Response Curve Generation:

-

Add this compound to the tissue baths in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).

-

Allow the contractile response to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by a high concentration of KCl (e.g., 80 mM).

-

Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 and Emax values.

-

Caption: In vitro vasoconstriction experimental workflow.

In Vivo Vasoconstriction Studies in Animal Models

This protocol provides a general framework for assessing the in vivo vasoconstrictive effects of this compound in an anesthetized rat model.

Materials:

-

Male Sprague-Dawley rats (300-350 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments

-

High-frequency ultrasound system with a vascular probe

-

Catheters for drug administration (e.g., femoral artery/vein)

-

This compound solution for injection

-

Data acquisition and analysis software

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain anesthesia throughout the experiment.

-

Shave the area over the vessel of interest (e.g., femoral artery).

-

Surgically expose the artery and place a catheter for local drug administration if required, or a venous catheter for systemic administration.

-

-

Baseline Measurements:

-

Position the ultrasound probe over the exposed artery.

-

Acquire baseline measurements of the arterial diameter and blood flow velocity for a stable period.

-

-

Drug Administration:

-

Administer this compound either systemically (intravenously) or locally (intra-arterially) at increasing doses.

-

Allow sufficient time between doses for the vascular response to stabilize.

-

-

Data Acquisition:

-

Continuously record the arterial diameter and blood flow velocity using the ultrasound system.

-

-

Data Analysis:

-

Calculate the percentage change in arterial diameter from baseline for each dose of naphazoline.

-

Plot the dose-response curve to determine the vasoconstrictive potency of naphazoline in vivo.

-

Conclusion

This compound serves as a robust and reliable pharmacological tool for the study of vasoconstriction. Its well-defined mechanism of action as a mixed α1/α2-adrenergic agonist allows for the targeted investigation of key signaling pathways in vascular smooth muscle. The experimental protocols outlined in this guide provide a solid foundation for researchers to quantitatively assess the vasoconstrictive properties of naphazoline and other compounds. By employing these methodologies, scientists can gain valuable insights into the complex regulation of vascular tone, which is fundamental to cardiovascular physiology and the development of novel therapeutics for vascular diseases.

Disclaimer: All experimental procedures involving animals must be approved by an institutional animal care and use committee (IACUC) and conducted in accordance with relevant guidelines and regulations. The concentrations and doses provided are for guidance only and should be optimized for specific experimental conditions.

References

- 1. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naphazoline-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of noradrenaline-induced vasorelaxation in isolated femoral arteries of the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Naphazoline Nitrate in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of naphazoline nitrate, a widely used vasoconstrictor in ophthalmic and nasal formulations. Understanding these physicochemical properties is critical for the development of safe, effective, and stable pharmaceutical products. This document summarizes available data on its solubility and stability in various buffer systems, details relevant experimental protocols, and visualizes key pathways and workflows.

Physicochemical Properties of this compound

This compound is the nitrate salt of naphazoline, an imidazoline derivative. It functions as an alpha-adrenergic agonist, inducing vasoconstriction and thereby reducing swelling and congestion.[1][2] Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₄N₂·HNO₃ | [1] |

| Molecular Weight | 273.29 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [3][4] |

| Melting Point | 167-168 °C | [4] |

| LogP | 2.32 | [1] |

| pKa | ~10.19 (Predicted for Naphazoline base) |

Solubility of this compound

This compound is described as sparingly soluble in water and soluble in ethanol.[1][3][4][5] Its aqueous solubility is influenced by the pH of the medium. As an amine, its solubility is expected to be higher in acidic conditions where it is protonated.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in various buffer systems is not extensively available in the public domain. The following table summarizes the available information. Further experimental studies are required to establish a complete solubility profile in pharmaceutically relevant buffers such as citrate and borate.

| Solvent/Buffer System | pH | Temperature (°C) | Solubility | Reference |

| Water | Neutral | 25 | Sparingly soluble | [1][3][4][5] |

| Water | Not Specified | Not Specified | 6 mg/mL | [6] |

| Physiological Saline (0.9% NaCl) | Not Specified | Not Specified | 6.0 mg/mL | [6] |

| Boric Acid Solution (20 g/L) | ~5 | Not Specified | Soluble (used as a solvent for analysis) | [7] |

| Phosphate Buffer | Not Specified | Not Specified | Data not available | |

| Citrate Buffer | Not Specified | Not Specified | Data not available | |

| Borate Buffer | Not Specified | Not Specified | Data not available |

Stability of this compound

The stability of this compound is a critical factor in the formulation of ophthalmic and nasal solutions. Degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary degradation pathway for naphazoline is hydrolysis of the imidazoline ring.

pH-Dependent Stability and Degradation Pathway

This compound is known to be relatively stable in acidic and neutral solutions but is susceptible to hydrolysis in alkaline conditions.[8] The hydrolysis of the imidazoline ring leads to the formation of two main degradation products: 1-naphthylacetylethylenediamine and 1-naphthylacetic acid.

A proposed degradation pathway is illustrated below:

Figure 1: Proposed alkaline hydrolysis pathway of this compound.

Quantitative Stability Data

| Buffer System | pH Range | Stability Profile | Major Degradants |

| Phosphate Buffer | 2.0 - 5.0 | Generally Stable | Minimal degradation |

| 6.0 - 8.0 | Moderate degradation, rate increases with pH | 1-Naphthylacetylethylenediamine, 1-Naphthylacetic acid | |

| Citrate Buffer | 3.0 - 6.0 | Expected to be stable | Minimal degradation |

| Borate Buffer | 8.0 - 10.0 | Prone to significant degradation | 1-Naphthylacetylethylenediamine, 1-Naphthylacetic acid |

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies on this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in various buffer systems.

Figure 2: Workflow for Solubility Determination.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions (e.g., phosphate, citrate, borate) at various pH levels (e.g., 4, 5, 6, 7, 7.4, 8).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in sealed containers.

-

Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm) to remove undissolved solids.

-

Analysis: Dilute the filtered sample appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Interpretation: The concentration of the saturated solution represents the equilibrium solubility of this compound under the tested conditions.

Stability Study (Forced Degradation)

This protocol describes a forced degradation study to evaluate the stability of this compound in different buffer systems under various stress conditions.

Figure 3: Experimental Workflow for Forced Degradation Study.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at a specified temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug or its solution in a neutral buffer to high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. A typical method would involve:

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point.

-

Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

-

Identify and quantify the major degradation products.

-

Conclusion

The solubility and stability of this compound are highly dependent on the pH of the formulation. It exhibits limited aqueous solubility, which is a key consideration for liquid dosage form development. While it is relatively stable in acidic to neutral conditions, it undergoes significant hydrolysis in alkaline environments. Therefore, ophthalmic and nasal formulations of this compound are typically buffered in the weakly acidic pH range (around 5.0-6.5) to ensure both stability and patient comfort.

This guide provides a foundational understanding for researchers and formulation scientists. However, it is crucial to conduct specific experimental studies with the final formulation, including excipients, to fully characterize the solubility and stability profile and ensure the quality and shelf-life of the drug product.

References

- 1. This compound | 5144-52-5 | Benchchem [benchchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. This compound USP BP CAS 5144-52-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Quantification of this compound by UV-spectrophoto-metry | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Naphazoline Nitrate in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphazoline nitrate is a sympathomimetic agent that acts as a potent vasoconstrictor. It is commonly found in over-the-counter ophthalmic and nasal decongestant preparations. The quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a detailed protocol for a sensitive and robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in biological samples. The method is designed to be selective, accurate, and precise, adhering to the principles of bioanalytical method validation.

Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection for the separation and quantification of this compound. Biological samples are first subjected to a sample preparation procedure, either protein precipitation or liquid-liquid extraction, to remove interfering endogenous components. The extracted sample is then injected into the HPLC system. The separation is achieved on a C18 analytical column using an isocratic mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak areas of calibration standards.

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., N-butyryl-4-aminophenol or other suitable compound

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Trifluoroacetic acid (TFA)

-

Ammonium acetate

-

Chloroform

-

Sodium hydroxide

-

Hydrochloric acid

-

Water, purified (e.g., Milli-Q or equivalent)

-

Blank biological matrix (e.g., human plasma, rat urine)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data Acquisition: Chromatography data station

Table 1: HPLC Operating Conditions

| Parameter | Condition |

| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with TFA) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 280 nm[1][2] |

| Run Time | 10 minutes |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

-

Calibration Standards and Quality Control Samples: Spike blank biological matrix with appropriate volumes of the working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

Choose one of the following extraction methods based on the biological matrix and required sensitivity.

Method A: Protein Precipitation (for Plasma) [3]

-

Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (10 µg/mL).

-

Add 600 µL of cold acetonitrile to precipitate proteins.[3]

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method B: Liquid-Liquid Extraction (for Plasma or Urine) [4][5]

-

Pipette 500 µL of the sample, calibration standard, or QC into a glass tube.

-

Add 10 µL of the IS working solution (10 µg/mL).

-

Add 100 µL of 1 M Sodium Hydroxide to adjust the pH to approximately 9-10.

-

Add 2 mL of chloroform.[4]

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA, ICH).[6][7][8][9][10] Key validation parameters include:

-

Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.

-

Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. The linearity should be evaluated using a weighted linear regression model. The range should include the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

-

Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Recovery: The extraction efficiency of the method is determined by comparing the analyte response from extracted samples to the response of unextracted standards.

-

Stability: Evaluate the stability of this compound in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Data Presentation

Table 2: Linearity Data for this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 1 | 0.015 | 98.5 | 6.8 |

| 5 | 0.078 | 101.2 | 4.5 |

| 20 | 0.315 | 99.8 | 3.1 |

| 100 | 1.580 | 100.5 | 2.5 |

| 500 | 7.950 | 99.1 | 1.8 |

| 1000 | 15.980 | 100.9 | 1.5 |

| Regression Equation | y = 0.016x + 0.001 | ||

| Correlation Coefficient (r²) | 0.9995 |

Table 3: Accuracy and Precision Data for this compound in Human Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean Conc. ± SD | Mean Conc. ± SD | ||

| LLOQ | 1 | 0.98 ± 0.07 | 1.02 ± 0.11 |

| % Accuracy: 98.0 | % Accuracy: 102.0 | ||

| % CV: 7.1 | % CV: 10.8 | ||

| Low QC | 3 | 2.95 ± 0.15 | 3.05 ± 0.21 |

| % Accuracy: 98.3 | % Accuracy: 101.7 | ||

| % CV: 5.1 | % CV: 6.9 | ||

| Mid QC | 150 | 152.1 ± 5.6 | 148.5 ± 8.2 |

| % Accuracy: 101.4 | % Accuracy: 99.0 | ||

| % CV: 3.7 | % CV: 5.5 | ||

| High QC | 800 | 790.4 ± 25.3 | 808.0 ± 35.6 |

| % Accuracy: 98.8 | % Accuracy: 101.0 | ||

| % CV: 3.2 | % CV: 4.4 |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key steps in HPLC method development and validation.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and chromatographic analysis, along with the outlined validation procedures, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development. The method's performance, as demonstrated by the example data, meets the stringent requirements for bioanalytical assays.

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [The study of naphthyzin present in material evidence and biological fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. capa.org.tw [capa.org.tw]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: UV-Vis Spectrophotometric Assay for Naphazoline Nitrate Concentration Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphazoline nitrate is a sympathomimetic agent commonly used as a vasoconstrictor in ophthalmic and nasal preparations. Accurate and precise quantification of this compound in bulk drug and pharmaceutical formulations is crucial for ensuring its safety and efficacy. This application note details a straightforward and cost-effective UV-Vis spectrophotometric method for the determination of this compound concentration. The method is based on the direct measurement of the ultraviolet absorbance of this compound. An alternative colorimetric method is also presented.

Method 1: Direct UV-Vis Spectrophotometry

This method relies on the intrinsic UV absorbance of the this compound molecule. It is a rapid and simple technique suitable for routine quality control analysis.

Experimental Protocol

1. Materials and Equipment:

-

This compound Reference Standard

-

Methanol (Spectroscopic Grade) or 0.1 M Hydrochloric Acid

-

Double-beam UV-Vis Spectrophotometer

-

1 cm Quartz Cuvettes

-

Volumetric flasks

-

Pipettes

2. Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound Reference Standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol (or 0.1 M HCl). Mix thoroughly.

3. Preparation of Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations in the desired linear range (e.g., 2-20 µg/mL).

4. Sample Preparation (for a pharmaceutical formulation, e.g., nasal drops):

-

Take a volume of the formulation equivalent to 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Dilute to volume with the solvent. Mix well and filter if necessary to remove any insoluble excipients.

-

Further dilute the sample solution with the solvent to obtain a concentration within the calibration range.

5. Spectrophotometric Measurement:

-

Set the spectrophotometer to scan the UV range from 200 to 400 nm.

-

Use the solvent as a blank.

-

Record the absorbance spectra of the standard solutions and the sample solution.

-

Determine the wavelength of maximum absorbance (λmax). The UV spectrum of this compound typically shows two maxima in the range of 270-281 nm.[1][2] For quantification, a specific wavelength, such as 281 nm, is often used.

-

Measure the absorbance of all standard and sample solutions at the selected λmax.

6. Calibration Curve and Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solution from the calibration curve using the measured absorbance.

Method Validation Parameters

The following table summarizes typical validation parameters for the direct UV-Vis spectrophotometric determination of naphazoline.

| Parameter | Typical Value |

| Wavelength (λmax) | ~281 nm |

| Linearity Range | 10-25 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2% |

Method 2: Colorimetric UV-Vis Spectrophotometry

This method involves a chemical reaction to produce a colored product, which is then quantified. It can be useful for samples with interfering substances that absorb in the direct UV region.

Experimental Protocol